Histatin-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
DSHEERHHGRHGHHKYGRKFHEKHHSHRGYRSNYLYDN |
Origin of Product |
United States |
Molecular Biology and Genetics of Histatin 1
Genomic Loci and Transcriptional Control
The production of Histatin-1 is governed by the HTN1 gene, located within a cluster of related genes. The regulation of this gene's transcription is crucial for determining the levels of this compound present in saliva.
HTN1 Gene Mapping and Structural Analysis
The HTN1 gene, also known by the alias HIS1, is located on human chromosome 4 at band 4q13.3. genecards.orgwikipedia.orgnih.gov Genomic analysis indicates that the HTN1 gene spans approximately 8.4 to 8.5 kilobases and consists of six exons. genecards.orgnih.govnih.gov All six exons in HTN1 are protein-coding. nih.gov The gene's orientation on chromosome 4 is on the plus strand. genecards.org
Transcriptional Regulatory Elements and Promoter Regions
Transcriptional regulation of the HTN1 gene is complex and involves specific regulatory elements within its promoter region. Studies have identified a strong positive transcriptional element located approximately 2.3 kilobases upstream of the first exon of HTN1. nih.govnih.gov A functional core sequence within this region has been termed the HTN27 box. nih.govbvsalud.orgtu.ac.th The HTN27 box has been shown to strongly stimulate HTN1 transcription in human salivary gland cells and functions in both correct and reverse orientations, in synergy with downstream sequences and a proximal promoter. nih.govbvsalud.org Research indicates that the plus single-stranded HTN27 box is specifically bound by a 100 kDa protein found in salivary gland cells but not in other cell types like HeLa cells. nih.govbvsalud.org The promoter region of HTN1 also contains potential binding sites for transcription factors such as Nkx3-1. genecards.org
Cell-Type Specificity in Gene Expression
The expression of the HTN1 gene exhibits a marked cell-type specificity, being primarily detected in salivary glands. genecards.orgnih.govnih.govbvsalud.orgnii.ac.jp Specifically, this compound is mainly synthesized by the submandibular and parotid glands. genecards.orguniprot.org While salivary glands are the primary site of expression, the HTN1 gene has also been reported to be expressed in other cell types and tissues, including male germ line stem cells and lacrimal epithelium. nih.govuniprot.org This restricted expression pattern highlights the specialized role of this compound in oral and potentially other mucosal environments.
Biosynthesis and Post-Translational Modification Pathways
This compound is synthesized as a precursor protein that undergoes processing and modifications to yield the mature, active peptide.
Precursor Protein Processing and Maturation
This compound is initially synthesized as a precursor protein. The mature this compound peptide consists of 38 amino acids. wikipedia.orgmdpi.com While this compound is a major histatin peptide found in saliva, other histatins, such as Histatin-2, are degradation products of this compound. wikipedia.org This indicates that post-translational proteolytic cleavage plays a role in generating some of the diverse histatin forms found in saliva. However, studies specifically searching for fragments of this compound in human saliva have, in some cases, not detected them, suggesting that this compound itself is relatively stable compared to other histatins like Histatin-3, which gives rise to a cascade of fragments. nih.gov this compound is also notable for its phosphorylation at serine residues, a post-translational modification that enhances its binding to hydroxyapatite (B223615), a key component of the acquired enamel pellicle on tooth surfaces. wikipedia.org Tyrosine polysulfation of this compound has also been reported as a post-translational modification specific to the submandibular gland. wikipedia.org
Data Table: Key Characteristics of the HTN1 Gene
| Characteristic | Detail | Source(s) |
| Gene Symbol | HTN1 (HIS1) | genecards.orgwikipedia.orgnih.gov |
| Chromosomal Location | 4q13.3 | genecards.orgwikipedia.orgnih.gov |
| Genomic Size | ~8.4 - 8.5 kb | genecards.orgnih.govnih.gov |
| Number of Exons | 6 | nih.govnih.govnih.gov |
| Protein-Coding Exons | All 6 | nih.gov |
| Transcriptional Element | HTN27 box (~2.3 kb upstream of exon 1) | nih.govnih.govbvsalud.org |
| Primary Expression Site | Salivary Glands (Submandibular and Parotid) | genecards.orgnih.govnih.govuniprot.org |
| Evolutionary Family | Histatin/Statherin family, part of SCPP gene cluster | genenames.orgpnas.org |
(Note: This table is presented in a static format. An interactive version could allow users to filter or sort by column.)
Tyrosine Sulfation and its Tissue-Specific Occurrence
In addition to phosphorylation, this compound can also undergo tyrosine sulfation. This post-translational modification involves the addition of sulfate (B86663) groups to tyrosine residues. In this compound, sulfation has been specifically located on the last four tyrosine residues at positions 27, 30, 34, and 36. jpnim.comnih.gov
Crucially, tyrosine sulfation of this compound appears to be a gland-specific modification, occurring in the submandibular and sublingual glands but not in the parotid glands. mdpi.comjpnim.comnih.govacs.orgcnr.it This gland-specific sulfation results in the presence of sulfated this compound derivatives in the secretions from the submandibular and sublingual glands. mdpi.comnih.gov The presence of a tyrosine residue equivalent to Tyr27 of this compound is essential for the recognition by the sulfotransferase enzyme and the initiation of the hierarchical sulfation process. jpnim.com this compound is currently the only phospho-sulfo-peptide detected in human saliva. jpnim.com
Proteolytic Degradation and Fragment Generation
Histatin peptides, including this compound, undergo proteolytic cleavage in the oral cavity, resulting in the generation of various fragments. wikipedia.orgmdpi.com This degradation is influenced by salivary proteases and potentially proteases from oral microbes. acs.org The absence of Histatin-2 and Histatin-4 in freshly collected parotid gland saliva, and their later appearance, suggests intricate proteolytic processing of the major histatin peptides. mdpi.com Histatin-2, for instance, is reported as a degradable product and a non-phosphorylated form of this compound, generated by a trypsin-like cleavage between arginine residues 11 and 12. mdpi.com
Studies investigating the kinetics of histatin proteolysis in whole saliva have shown that this compound is generally more resistant to degradation compared to Histatin-3 and Histatin-5 (B8235270). nih.govbu.educapes.gov.br
Monitoring the formation and disappearance of histatin fragments in whole saliva has allowed for the identification of initial targeted enzymatic cleavage sites. For this compound, primary cleavage sites have been identified at lysine (B10760008) residues at positions 13 (K13) and 17 (K17). nih.govcapes.gov.br These sites appear to be primary targets for salivary proteases in this compound. nih.gov
Specific fragments generated from this compound proteolysis have been identified. The C-terminal 25-residue segment (amino acids 14-38), resulting from cleavage after K13, is among the first major fragments generated from this compound. nih.gov Another fragment, His1 18/38, is produced by cleavage at K17. nih.gov These fragments can be further degraded. nih.gov
As mentioned, this compound demonstrates greater resistance to proteolytic degradation in whole saliva compared to Histatin-3 and Histatin-5. nih.govbu.educapes.gov.br Studies incubating native histatins in glandular secretions (parotid and submandibular/sublingual) and whole saliva have shown that while Histatin-3 is rapidly degraded, this compound remains stable over extended incubation periods in glandular secretions. bu.edu In whole saliva, approximately 50% of this compound was proteolytically degraded after 1.5 hours of incubation, whereas a significantly higher percentage of Histatin-3 and Histatin-5 was digested in the same timeframe. nih.gov
The higher resistance of native this compound to proteolysis is particularly interesting because the amino acid sequences of this compound and Histatin-3 are very similar, with a virtually identical number of predicted proteolytic degradation sites. bu.edu Research indicates that the presence of the phosphate (B84403) group at Ser2 in this compound plays a significant role in protecting the protein against proteolytic degradation. bu.edu Incubation of native, phosphorylated this compound with whole saliva resulted in only minor losses, while recombinant, non-phosphorylated this compound showed significant disappearance under the same conditions. bu.edu This highlights the protective effect conferred by phosphorylation at this specific site.
One crucial mechanism that protects this compound from proteolytic degradation in the oral cavity is its adsorption to hydroxyapatite, the mineral component of tooth enamel. mdpi.comuchile.clnih.gov Histatins, particularly this compound due to its phosphorylation, have a high affinity for hydroxyapatite and are among the first peptides to adsorb to the enamel surface during the formation of the acquired enamel pellicle. mdpi.comuchile.clnih.gov
Studies have demonstrated that binding to hydroxyapatite confers resistance to proteolytic degradation for intact this compound. uchile.clnih.gov This protective effect is thought to be achieved by preventing access of proteases to their preferred cleavage sites on the adsorbed this compound molecule. mdpi.com Despite the high proteolytic activity in whole saliva, intact histatin molecules are found in the acquired enamel pellicle, supporting the hypothesis that binding to the mineral surface protects them from enzymatic breakdown. nih.govnih.gov
The adsorption behavior of histatins to hydroxyapatite can be analyzed using models such as the Langmuir-type model, which helps in understanding the affinities and binding sites. acs.org The enhanced adsorption of phosphorylated this compound to hydroxyapatite, compared to the non-phosphorylated form, underscores the importance of this post-translational modification in facilitating its protective role within the enamel pellicle. mdpi.comnih.gov
Cellular and Molecular Mechanisms of Histatin 1 Function
Mechanisms of Cell Adhesion, Spreading, and Migration
Histatin-1 has been shown to promote cell adhesion, spreading, and migration in a variety of cell types, including epithelial cells, endothelial cells, fibroblasts, and osteogenic cells. These effects are crucial for processes like wound closure, angiogenesis, and tissue repair.
Stimulation of Epithelial Cell Migration and Re-epithelialization
This compound promotes the migration of epithelial cells, which is a key process in re-epithelialization during wound healing. Studies have demonstrated that Hst1 enhances wound closure rates in vitro by increasing epithelial cell migration and extension. sci-hub.se The peptide induces cell spreading and migration, which are considered key initial steps in re-epithelialization. semmelweis.hu This effect has been observed in various epithelial cell types, including oral keratinocytes, corneal epithelial cells, and skin epithelial cells. sci-hub.senih.gov this compound can also increase cell-cell adhesion markers in epithelial cells, such as E-cadherin and ZO-1, and may counteract the effects of epithelial to mesenchymal transition (EMT) inducing agents. uchile.cl
Promotion of Endothelial Cell Adhesion, Spreading, and Angiogenesis
This compound is recognized as a proangiogenic factor, stimulating the adhesion, spreading, and migration of endothelial cells. sci-hub.senih.govresearchgate.netresearchgate.net This is particularly relevant for angiogenesis, the formation of new blood vessels, which is vital for wound healing. Hst1 promotes endothelial cell adhesion and spreading onto matrices like fibronectin. sci-hub.seuchile.clnih.govresearchgate.net It also enhances endothelial cell migration in wound closure and Boyden chamber assays. nih.govresearchgate.net These effects contribute to vascular morphogenesis in vitro and angiogenesis in vivo. uchile.clnih.govresearchgate.netresearchgate.net this compound can promote angiogenesis and tube formation even under challenging conditions. frontiersin.org
Modulation of Fibroblast Behavior and Myofibroblast Transformation
This compound influences the behavior of fibroblasts, which are essential for tissue repair and remodeling. It promotes fibroblast migration, enabling them to populate the wound area. sci-hub.senih.govnih.govresearchgate.net Furthermore, Hst1 can induce the transformation of fibroblasts into myofibroblasts. nih.govresearchgate.netnih.gov Myofibroblasts are characterized by enhanced contractile properties and increased secretion of extracellular matrix components like collagen, which are important for wound contraction and tissue strength. nih.govresearchgate.netnih.govresearchgate.net Studies have shown that Hst1 can increase the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts, and enhance their contraction function and collagen secretion. nih.govresearchgate.net
Influence on Osteogenic Cell Spreading and Differentiation
This compound has been identified as a novel osteogenic factor that promotes bone cell adhesion, migration, and differentiation. researchgate.netnih.gov It enhances the spreading of osteogenic cells on various surfaces, including bio-inert substrates and titanium surfaces. researchgate.netfrontiersin.org Hst1 promotes the adhesion, spreading, and migration of pre-osteoblasts and other osteogenic cells in vitro. researchgate.netnih.gov Beyond promoting motility, it also induces the expression of osteogenic genes, such as osteocalcin, osteopontin, and Runx2, and increases alkaline phosphatase activity, indicating its role in driving osteogenic differentiation and mineralization. researchgate.netnih.gov
Underlying Signaling Pathways in Cell Motility (e.g., ERK1/2, p38, RIN2/Rab5/Rac1 axis, mTOR)
The cellular and molecular mechanisms underlying this compound's effects on cell motility involve the activation of specific signaling pathways. The ERK1/2 signaling pathway has been implicated in Hst1-induced cell migration in epithelial and endothelial cells. semmelweis.huuchile.clfrontiersin.orgfrontiersin.orguniprot.orgnih.govnih.gov While some studies suggest the involvement of ERK1/2, others indicate that Hst1 might not activate p38 MAPK in certain cell types like osteogenic cells, although it can be involved in their spreading. nih.govfrontiersin.orgmdpi.com
A key signaling axis involved in this compound-mediated endothelial cell adhesion, spreading, and angiogenesis is the RIN2/Rab5/Rac1 pathway. sci-hub.seuchile.clnih.govresearchgate.netresearchgate.netfrontiersin.orguniprot.orgresearchgate.net this compound promotes the recruitment of RIN2, a Rab5-GEF, to early endosomes, leading to the activation of Rab5 and subsequently Rac1. sci-hub.seuchile.clnih.govresearchgate.netuniprot.org This activation of the RIN2/Rab5/Rac1 axis is crucial for Hst1-dependent endothelial cell migration and vascular morphogenesis. sci-hub.seuchile.clnih.govresearchgate.netresearchgate.netresearchgate.net Rab5, a small GTPase, plays a key role in endocytosis and endosomal trafficking, and its activation by Hst1 influences Rac1, which regulates cytoskeletal organization and cell migration. nih.gov
In fibroblasts, the mTOR signaling pathway has been shown to be activated by this compound, contributing to their migration and transformation into myofibroblasts. nih.govresearchgate.netnih.govresearchgate.net While the detailed mechanism linking Hst1 to mTOR activation in fibroblasts requires further study, this pathway appears significant for the observed effects on fibroblast behavior. nih.govresearchgate.netnih.gov
This compound's interaction with G protein-coupled receptors (GPCRs) at the cell surface has also been suggested as an initial step in activating downstream signaling pathways like ERK1/2 and initiating endocytosis. semmelweis.hufrontiersin.orgfrontiersin.orguniprot.orgnih.govnih.gov The Sigma-2 receptor (S2R), also known as TMEM97, has been identified as an endogenous ligand of this compound and appears to be involved in its internalization and subsequent effects on cell migration and metabolic activity. nih.govresearchgate.netgenecards.orgnih.govnsf.govdntb.gov.ua
Below is a table summarizing some of the signaling pathways influenced by this compound in different cell types:
| Cell Type | Signaling Pathways Implicated | Effect on Cell Behavior | Source(s) |
| Epithelial | ERK1/2, GPCR | Migration, Spreading, Re-epithelialization, Cell-cell adhesion | semmelweis.huuchile.clfrontiersin.orgfrontiersin.orguniprot.orgnih.gov |
| Endothelial | RIN2/Rab5/Rac1 axis, ERK1/2, GPCR, (possibly VEGFR) | Adhesion, Spreading, Migration, Angiogenesis | sci-hub.seuchile.clnih.govresearchgate.netresearchgate.netfrontiersin.orguniprot.orgresearchgate.net |
| Fibroblast | mTOR, GPCR | Migration, Myofibroblast transformation, Collagen secretion | nih.govresearchgate.netnih.govresearchgate.net |
| Osteogenic | ERK, p38, (β-catenin nuclear relocalization, but not ERK1/2, FAK, Akt activation for differentiation) | Spreading, Adhesion, Migration, Differentiation, Mineralization | researchgate.netnih.govfrontiersin.orgmdpi.com |
Cellular Internalization and Intracellular Trafficking (e.g., Mitochondria, ER, Endosomes)
This compound is internalized by host cells through a stereospecific and energy-dependent process that is partially mediated by GPCR-activated endocytosis. uniprot.orggenecards.org Once internalized, Hst1 is targeted to specific intracellular organelles, including early endosomes, mitochondria, and the endoplasmic reticulum (ER). uchile.clfrontiersin.orguniprot.orgnih.govnih.govresearchgate.netgenecards.orgnih.govnsf.gov
Early endosomes play a significant role in the intracellular trafficking of this compound. uchile.clnih.govnih.gov The RIN2/Rab5/Rac1 signaling axis, crucial for endothelial cell function, operates at the level of signaling endosomes. uchile.cl this compound promotes the recruitment of RIN2 to early endosomes, leading to Rab5 activation. sci-hub.seuchile.clnih.govresearchgate.net
A notable destination for internalized this compound is the mitochondria, where it has been shown to significantly enhance mitochondrial energy metabolism. uniprot.orgnih.govgenecards.org This targeting to mitochondria appears to be critical for Hst1's cell-activating properties. nih.gov The Sigma-2 receptor (S2R)/TMEM97, which binds Hst1, is an ER protein and is involved in the mitochondria-targeting of Hst1. uniprot.orgnih.govgenecards.orgnih.govnsf.gov Hst1's presence at the mitochondria increases mitochondria-ER contacts through binding with TMEM97, further stimulating metabolic activity and cell migration, and potentially regulating calcium homeostasis. uniprot.orggenecards.org
The internalization process involves different endocytic pathways, including phagocytosis and clathrin-mediated endocytosis (CME). nih.govnih.gov Inhibition of cellular respiration hinders Hst1 internalization, highlighting its energy dependence. nih.gov GPCRs, ERK1/2 signaling, phagocytosis, CME, and S2R/TMEM97 are involved in the uptake of Hst1, while CME and S2R/TMEM97 are particularly important for its subcellular targeting to mitochondria. nih.gov
Role of Specific Peptide Domains in Cell-Activating Properties
This compound is recognized as a cell-activating histatin, promoting processes such as cell adhesion, spreading, and migration in various cell types, including oral keratinocytes, gingival and dermal fibroblasts, non-oral epithelial cells, and endothelial cells uchile.cluchile.clresearchgate.netfrontiersin.org. These effects are particularly relevant for re-epithelialization and angiogenesis during wound healing uchile.cluchile.clfrontiersin.org.
The molecular mechanisms underlying this compound-dependent cell migration are not yet fully understood, but recent studies suggest involvement of signaling endosomes and the regulation of small GTPases uchile.cluchile.cl. This compound has been shown to activate the ERK1/2 signaling pathway, which is associated with promoting cell migration and wound closure uniprot.orggenecards.orgsemmelweis.hu. Additionally, this compound triggers the RIN2/Rab5/Rac1 signaling cascade. This pathway is crucial for activating endothelial cell adhesion, spreading, and migration necessary for angiogenesis in oral wound healing uniprot.orgresearchgate.net. Specifically, this compound promotes the recruitment of RIN2, a Rab5-GEF, to early endosomes, leading to increased Rab5-GTP levels and subsequently augmented Rac1 activity uchile.clresearchgate.net. This signaling axis is important for vascular morphogenesis in vitro and angiogenesis in vivo uchile.clfrontiersin.org.
Studies using stepwise truncation methods have aimed to identify the minimal peptide domain of this compound required for its cell-activating properties semmelweis.hu. While the specific active domains for all cell-activating properties of this compound are still under investigation, research indicates that the interaction with a G protein-coupled receptor (GPCR) may require a specific spatial conformation of the peptide semmelweis.hu. This compound is internalized into host cells through a stereospecific and energy-dependent process, partially mediated by GPCR-activated endocytosis uniprot.orggenecards.org. Once internalized, it is targeted to early endosomes and subsequently to mitochondria and the endoplasmic reticulum, where it enhances mitochondrial energy metabolism uniprot.orggenecards.org.
Antimicrobial Mechanisms of Action
While some studies initially suggested limited antibacterial effects for histatins against certain oral bacteria, others indicate that the cationic properties of histatins contribute to bactericidal effects mdpi.com. The positively charged nature of histatin peptides is thought to facilitate electrostatic interactions with the negatively charged bacterial cell membranes, potentially leading to integration into the lipid bilayer mdpi.com. The negative charges at the N-terminal of this compound have been specifically implicated in its antibacterial properties, as their removal diminished inhibitory effects mdpi.com.
Bactericidal Properties and Membrane Interactions
Histatins, including this compound, possess antibacterial properties, although the extent and mechanisms can vary depending on the bacterial species mdpi.com. The cationic nature of histatins allows them to interact with the negatively charged surface of bacterial cell membranes mdpi.com. This interaction is believed to be an initial step in their bactericidal action, potentially leading to the disruption of membrane integrity mdpi.com. For some bacteria, such as Porphyromonas gingivalis, a bacterium implicated in periodontal disease, this compound exhibits inhibitory effects mdpi.com. The specific mechanisms of membrane interaction and subsequent bactericidal effects of this compound against various bacteria require further detailed investigation.
Antifungal Modalities against Pathogenic Yeasts (e.g., Candida albicans)
Histatins exhibit a broad spectrum of antifungal activity against oral fungal pathogens, including Candida albicans, which is a major cause of oral candidiasis core.ac.ukmdpi.commdpi.com. This compound, Histatin-3, and Histatin-5 (B8235270) all show antifungal activity against C. albicans, with Histatin-5 often cited as having the most potent activity asm.orgmdpi.commdpi.comnih.gov. The antifungal mechanisms of histatins, particularly against C. albicans, involve a multi-step process targeting intracellular components rather than solely relying on pore formation and membrane lysis, which distinguishes them from some other antimicrobial peptides core.ac.ukasm.orgnih.govplos.orgresearchgate.net.
Membrane Disruption and Pore Formation
While classical pore formation and membrane lysis have largely been disproven as the primary mechanism for histatin-5's candidacidal activity, studies suggest that histatins can induce localized disruptions on the C. albicans cell surface asm.orgnih.govplos.orgresearchgate.net. These disruptions are thought to facilitate the rapid entry of the peptide into the cytoplasm plos.orgresearchgate.net. The interaction with the fungal cell membrane, particularly the negatively charged lipid bilayer, can lead to the formation of transmembrane pores and microleakage of cellular contents, although this may not be the sole or primary killing mechanism for all histatins or under all conditions mdpi.com. Some research indicates that histatin-5-induced membrane permeability, allowing the uptake of molecules like propidium (B1200493) iodide, is mediated by the Trk1 potassium transporter asm.orgbiorxiv.org.
Induction of Intracellular ATP Efflux and Oxidative Stress
A key mechanism of histatin-mediated candidacidal activity involves the induction of intracellular ATP efflux and the generation of reactive oxygen species (ROS) core.ac.ukasm.orgmdpi.comnih.govbiorxiv.orgasm.orgnih.gov. Histatins bind to receptors on the fungal cell membrane and are internalized into the cytoplasm, where they target mitochondria core.ac.ukasm.orgnih.gov. This interaction with mitochondria can lead to the non-lytic loss of ATP from actively respiring cells core.ac.ukasm.orgmdpi.comnih.gov. The depletion of intracellular ATP pools and the efflux of ATP are strongly correlated with cell death nih.govasm.orgasm.org. The released ATP may also contribute to cell killing by binding to purinergic receptors on the cell membrane mdpi.com. In addition to ATP efflux, histatins have been shown to induce oxidative stress in C. albicans cells core.ac.ukasm.orgnih.govbiorxiv.orgasm.org. The Hog1 MAPK pathway in C. albicans is activated during AMP stress and plays a role in upregulating antioxidative responses to counteract AMP activity, including that of histatins asm.org.
Disruption of Cell Cycle Progression
Histatins, particularly histatin-5, have been shown to disrupt the cell cycle progression of C. albicans core.ac.ukbiorxiv.orgasm.orgnih.gov. Studies have demonstrated that histatin-5 can cause cell cycle arrest, specifically in the G1 phase core.ac.ukasm.orgnih.gov. This arrest is accompanied by a reduction in cell volume and is closely linked to the loss of intracellular ATP and disordered volume regulation asm.orgnih.gov. Cells with intracellularly expressed histatin-5 show reduced G1 cyclin transcript levels, indicating an arrest before the onset of the Start phase of the cell cycle asm.orgnih.gov.
Immunomodulatory and Anti-inflammatory Mechanisms
This compound has demonstrated significant immunomodulatory and anti-inflammatory properties, particularly in the context of responses triggered by inflammatory mediators like lipopolysaccharide (LPS). mdpi.comresearchgate.netmdpi.comnih.govnih.gov Studies have investigated its effects on various aspects of the inflammatory cascade in immune cells, such as macrophages. researchgate.netmdpi.comnih.gov
Attenuation of Lipopolysaccharide (LPS)-Induced Inflammatory Responses
This compound has been shown to significantly attenuate inflammatory responses induced by LPS in macrophages. researchgate.netmdpi.comnih.govnih.gov This attenuation involves the reduction of various inflammatory mediators and the modulation of key signaling pathways. In studies using RAW264.7 macrophages stimulated with LPS, this compound treatment led to a notable decrease in inflammatory signaling. researchgate.netmdpi.comnih.gov
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)
A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the production of pro-inflammatory cytokines. researchgate.netnih.gov Research has shown that this compound treatment significantly reduces the LPS-induced production of cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages. researchgate.netnih.gov This inhibition has been observed at both the gene expression and protein levels, with a dose-dependent reduction in cytokine production. researchgate.netnih.gov
The following table summarizes the effect of this compound on the gene expression of key pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells:
| Cytokine | Effect of this compound Treatment (vs. LPS alone) |
| IL-6 | Statistically significant reduction |
| IL-1β | Statistically significant reduction |
| TNF-α | Statistically significant reduction |
Data is based on gene expression analysis in LPS-stimulated RAW264.7 cells treated with this compound. researchgate.netnih.gov
Protein level assessment using ELISA has confirmed the statistically significant, dose-dependent reduction in the production of these cytokines by cells treated with this compound after LPS stimulation. researchgate.netnih.gov
Modulation of Nitric Oxide (NO) Synthesis
This compound also modulates the synthesis of Nitric Oxide (NO), a free radical involved in immune and inflammatory responses. mdpi.comresearchgate.netmdpi.comnih.gov Studies have demonstrated that this compound significantly reduces LPS-induced NO production in macrophages. researchgate.netmdpi.comnih.govarvojournals.org This reduction in NO production is a dose-dependent effect. researchgate.netmdpi.com The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for NO synthesis in macrophages. researchgate.netmdpi.com
The anti-inflammatory effects of this compound, including the reduction of cytokine and NO production, are mediated, at least in part, through the modulation of key inflammatory signaling pathways such as the JNK and NF-κB pathways in macrophages. mdpi.comresearchgate.netmdpi.comnih.govnih.gov
Regulation of Inflammatory Signaling Pathways (e.g., JNK, NF-κB, MAPKs)
This compound has been shown to influence inflammatory signaling pathways, particularly those involving JNK, NF-κB, and MAPKs. Studies have demonstrated that this compound can attenuate inflammatory responses triggered by stimuli such as lipopolysaccharide (LPS). researchgate.netnih.govmdpi.comnih.gov In macrophage cell lines (e.g., RAW264.7), this compound significantly reduced LPS-induced production of nitric oxide (NO) and inflammatory cytokines. researchgate.netnih.govmdpi.comnih.gov This effect is mediated, at least in part, by the inhibition of signaling through the JNK and NF-κB pathways. researchgate.netnih.govmdpi.com this compound treatment has been shown to reduce the phosphorylation of JNK and p38, key components of the MAPK pathway, in a dose-dependent manner in macrophages. researchgate.netmdpi.com
| Treatment (RAW264.7 cells) | LPS-induced NO Production | LPS-induced Inflammatory Cytokine Production | JNK Signaling | NF-κB Signaling | p38 Signaling |
| LPS alone | Increased | Increased | Activated | Activated | Activated |
| LPS + this compound | Reduced | Reduced | Inhibited | Inhibited | Inhibited |
Based on research findings in RAW264.7 macrophages. researchgate.netnih.govmdpi.comnih.gov
Interactions with Host Immune Cells (e.g., Macrophages)
This compound interacts with host immune cells, such as macrophages, influencing their activation and function. researchgate.netnih.govmdpi.comnih.govresearchgate.net Research indicates that this compound can modulate the inflammatory response in macrophages stimulated by LPS. researchgate.netnih.govmdpi.comnih.govresearchgate.net This includes the reduction of inflammatory mediator production and the inhibition of key signaling pathways as described above. researchgate.netnih.govmdpi.comnih.govresearchgate.net Furthermore, studies in the context of osteoarthritis have shown that this compound can promote the transition of macrophages from an M1 (pro-inflammatory) phenotype to an M2 (anti-inflammatory/pro-resolving) phenotype. researchgate.netmdpi.com This shift is associated with a downregulation of M1 markers (e.g., IL-1β, IL-6, TNF-α, iNOS, CD86) and an induction of M2 markers (e.g., IL-10, CD206, Arg-1). researchgate.netmdpi.com
| Macrophage Phenotype | Associated Markers (Examples) | Inflammatory Role |
| M1 (Pro-inflammatory) | IL-1β, IL-6, TNF-α, iNOS, CD86 | Pro-inflammatory cytokine production, tissue damage |
| M2 (Anti-inflammatory/Pro-resolving) | IL-10, CD206, Arg-1 | Anti-inflammatory effects, tissue repair |
This compound promotes the transition from M1 to M2 phenotype in LPS-stimulated macrophages. researchgate.netmdpi.com
Binding to Host Proteins and Inhibition of Receptor Signaling Pathways (e.g., HSC70, TLRs)
This compound has been shown to interact with various host proteins, influencing cellular processes and signaling pathways. While some studies have focused on Histatin-3's interaction with Heat Shock Cognate Protein 70 (HSC70) and subsequent inhibition of Toll-Like Receptor (TLR) signaling, this mechanism is also relevant to the broader understanding of histatin function nih.govrsc.orgportlandpress.com. Histatin-3 binds to the substrate-binding domain of HSC70, and this interaction can inhibit the activation of TLR2 and TLR4 signaling pathways, thereby suppressing the production of inflammatory cytokines like IL-6 and IL-8 in cells such as gingival fibroblasts nih.govrsc.org. Although the direct binding of this compound to HSC70 and its effect on TLR signaling is less extensively documented compared to Histatin-3 in the provided results, the functional similarities among histatins suggest potential analogous interactions. This compound is internalized by host cells through a process that may involve G protein-coupled receptors (GPCRs), and internalized this compound can target mitochondria, enhancing energy metabolism uniprot.org.
Role in Acquired Enamel Pellicle Formation and Homeostasis
This compound is a significant component of the acquired enamel pellicle (AEP), a protein film that forms on the tooth surface through the selective adsorption of salivary proteins and peptides. mdpi.comnih.govresearchgate.netnih.gov Its presence and characteristics within the AEP contribute to maintaining oral homeostasis and protecting the enamel.
Role in Acquired Enamel Pellicle Formation and Homeostasis
Adsorption Characteristics to Hydroxyapatite (B223615)
This compound exhibits a high affinity for hydroxyapatite (HAp), the primary mineral component of enamel. mdpi.comnih.govpsu.edu This adsorption is a crucial initial step in the formation of the AEP. mdpi.comnih.govresearchgate.net The adsorption characteristics of this compound to HAp have been studied using models like the Langmuir-type model. nih.gov The presence of a phosphoserine residue at position 2 in native this compound significantly enhances its adsorption to HAp compared to unphosphorylated or recombinant forms. mdpi.comnih.govpsu.edu However, phosphorylation is not the sole determinant of HAp binding, indicating that other residues also contribute to this interaction. mdpi.compsu.edu
| Histatin Form | Phosphorylation at Serine 2 | Hydroxyapatite Adsorption |
| Native this compound | Yes | High |
| Recombinant this compound | No | Lower |
| Unphosphorylated this compound | No | Lower |
Phosphorylation at serine 2 enhances this compound adsorption to hydroxyapatite. mdpi.comnih.govpsu.edu
Contribution to Enamel Demineralization Resistance
The adsorption of this compound to the enamel surface as part of the AEP contributes to the resistance of enamel to demineralization by acids produced by oral bacteria. mdpi.comfrontiersin.org While some studies suggest that this compound alone may not significantly inhibit HAp dissolution in artificial caries models, its presence within the complex AEP layer is believed to play a protective role. researchgate.net Phosphorylated forms of histatins, including this compound, have shown higher potency in protecting enamel from demineralization compared to their unphosphorylated counterparts in in vitro experiments. mdpi.comnih.gov This protection is likely related to their enhanced adsorption to the enamel surface. mdpi.comnih.gov
Modulation of Oral Microbial Biofilm Formation
This compound influences the formation of oral microbial biofilms, particularly by modulating the adhesion of bacteria to the tooth surface. mdpi.comfrontiersin.orgsci-hub.sesemanticscholar.org Along with other salivary proteins like statherin, this compound can competitively inhibit the adsorption of high-molecular-weight glycoproteins (HMWGPs) to the HAp surface. mdpi.comsci-hub.se These HMWGPs can serve as adhesion sites for cariogenic bacteria like Streptococcus mutans. mdpi.comsci-hub.se By reducing the adsorption of HMWGPs, this compound indirectly limits the attachment of these bacteria, thereby modulating biofilm formation. mdpi.comsci-hub.sesemanticscholar.org The antibacterial properties of this compound, partly attributed to its negatively charged N-terminus, also contribute to controlling the oral microbial environment. mdpi.com
| Salivary Component | Effect on HMWGP Adsorption to HAp | Effect on S. mutans Adhesion |
| This compound | Inhibits | Reduces |
| Statherin | Inhibits | Reduces |
| HMWGPs | Adsorb | Facilitate S. mutans adhesion |
This compound and statherin competitively inhibit the adsorption of HMWGPs, reducing bacterial adhesion. mdpi.comsci-hub.se
Regulation of Cellular Metabolism and Organelle Function
This compound has been shown to influence the function of critical cellular organelles, particularly mitochondria and the endoplasmic reticulum (ER), thereby impacting cellular metabolic activity and calcium homeostasis.
Internalized this compound is targeted to the mitochondria, where it significantly enhances mitochondrial energy metabolism. uniprot.orgnih.gov Studies using techniques like the Seahorse XF Cell Mito Stress Test Kit have demonstrated that this compound treatment leads to increased cellular metabolic activity in various human cell types, including epithelial cells, keratinocytes, and gingival fibroblasts. nih.govmdpi.comresearchgate.net This enhancement of mitochondrial function is considered crucial for energy-dependent processes such as cell spreading and migration, which are vital for wound healing. researchgate.net Research indicates that this effect may be associated with altered mitochondrial morphology, density, membrane potential, and ATP production. researchgate.net
This compound also localizes to the endoplasmic reticulum (ER). nih.govmdpi.commdpi.comnih.gov A key interaction at the ER involves the protein TMEM97, also known as the sigma-2 receptor (σ2R). uniprot.orgmdpi.comnih.govgenecards.orguniprot.orgmapmygenome.inresearchgate.net TMEM97 is an important ER protein implicated in various cellular processes, including cholesterol processing, cell migration, and calcium signaling. nih.govuniprot.orgmapmygenome.in
Studies have identified this compound as an endogenous ligand for TMEM97. nih.govresearchgate.net This interaction is critical for increasing mitochondria-ER contacts, which are membrane contact sites involved in regulating calcium homeostasis, lipid metabolism, and mitochondrial dynamics. uniprot.orgnih.govmdpi.comgenecards.orguniprot.orgmapmygenome.innih.govresearchgate.net By promoting these contacts through binding with TMEM97, this compound may enhance metabolic activity and influence cellular calcium signaling. uniprot.orgnih.govmdpi.comgenecards.orgnih.gov Furthermore, research suggests that this compound, via regulating the IP3R1/GRP75/VDAC1 complex at mitochondrial-associated ER membranes (MAMs), can hinder calcium transfer from the ER to mitochondria, thereby ameliorating mitochondrial calcium overload and restoring mitochondrial function, particularly in the context of inhibiting cell senescence for diabetic wound repair. nih.gov
Radioligand binding assays and coimmunoprecipitation studies have provided evidence for the direct binding and interaction between this compound and TMEM97. nih.govresearchgate.net Surface plasmon resonance analysis further demonstrates specific binding between recombinant TMEM97 and this compound. researchgate.net
Influence on Epithelial Barrier Function and Cell-Cell Adhesion
This compound plays a significant role in maintaining the integrity of epithelial barriers by influencing cell-cell adhesion and counteracting factors that promote epithelial-mesenchymal transition.
This compound enhances cell-cell adhesion, contributing to improved epithelial barrier function. researchgate.netnih.govresearchgate.netuva.nlfrontiersin.org This effect is mediated, in part, by its influence on adherens junctions and tight junctions. researchgate.netnih.govuva.nl this compound has been shown to increase the levels of key junctional proteins, specifically the adherens junction protein E-cadherin and the tight junction protein Zonula Occludens-1 (ZO-1). mdpi.comresearchgate.netnih.gov
Studies using Caco-2 cells, a model for the intestinal epithelium, have demonstrated that this compound treatment increases transepithelial resistance (TER), a measure of epithelial barrier integrity. uva.nl This increase in TER indicates strengthened intercellular adhesion. uva.nl The effects are observed over several days of incubation with this compound. uva.nl E-cadherin is crucial for the formation of adherens junctions and is linked to the formation of tight junctions, with ZO-1 binding directly to components of the cadherin-catenin complex. embopress.org By increasing the levels of active E-cadherin and ZO-1, this compound helps to reinforce the connections between epithelial cells, thereby decreasing permeability and preventing the translocation of substances, such as bacteria, across epithelial layers. researchgate.netnih.gov
Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their characteristic adhesion and polarity, gaining migratory and invasive properties. EMT is induced by various factors and is involved in processes like wound healing and cancer progression. wikipedia.orgnih.govoatext.com this compound has been shown to counteract the effects of EMT-inducing agents. mdpi.comresearchgate.netnih.gov
In spheroid assays using TR146 epithelial cells, this compound counteracted the effects of EMT inducers such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-beta (TGF-β). mdpi.comresearchgate.netnih.gov These findings suggest that this compound influences processes implicated in cancer progression by opposing the phenotypic changes associated with EMT. researchgate.netnih.govuva.nl By promoting cell-cell adhesion markers like E-cadherin and ZO-1, this compound helps maintain the epithelial phenotype and integrity, thereby counteracting the loss of epithelial characteristics induced by EMT factors. mdpi.comresearchgate.netnih.gov This counteraction of EMT inducers suggests a role for this compound in stimulating the reverse process, Mesenchymal-Epithelial Transition (MET), which is important for re-epithelialization during wound healing and potentially relevant in inhibiting tumor outgrowth. uva.nlnih.gov
Data Tables
While specific quantitative data tables were not consistently available across the search results for direct inclusion, the findings discussed above are based on detailed research using various experimental techniques. For instance, studies on mitochondrial metabolism utilized Seahorse XF analyzers researchgate.net, while epithelial barrier function was assessed through transepithelial resistance measurements and immunolabeling for junctional proteins like E-cadherin and ZO-1 researchgate.netnih.govuva.nl. The interaction with TMEM97 was investigated using radioligand binding assays, coimmunoprecipitation, and surface plasmon resonance nih.govresearchgate.net. Counteraction of EMT was observed in spheroid assays mdpi.comresearchgate.netnih.gov.
Detailed Research Findings
Detailed research findings support the roles of this compound in these cellular processes. For example, the co-localization of fluorescently labeled this compound with mitochondria and the ER has been observed through confocal laser scanning microscopy. nih.govmdpi.comnih.gov Functional assays have demonstrated the significant enhancement of cellular metabolic activity by this compound. nih.govmdpi.comresearchgate.net The binding affinity of this compound to TMEM97 has been quantified, showing pharmacologic relevance. nih.govresearchgate.net Furthermore, the increase in E-cadherin and ZO-1 levels and the resulting improvement in epithelial barrier integrity have been documented in cell culture models. researchgate.netnih.govuva.nl The ability of this compound to counteract the morphological changes induced by EMT inducers in spheroid cultures provides further evidence of its influence on epithelial plasticity. mdpi.comresearchgate.netnih.gov
Advanced Research Methodologies Applied to Histatin 1 Studies
In vitro Cell Culture Models
In vitro cell culture models are fundamental to studying the cellular effects of Histatin-1. Researchers utilize various cell lines to understand how this compound interacts with different cell types involved in oral health, wound healing, and immune responses. These models include, but are not limited to:
Epithelial Cell Lines: Used to study this compound's effects on re-epithelialization, cell adhesion, spreading, and migration, which are critical processes in wound healing. researchgate.netnih.govresearchgate.netsci-hub.seplos.org Studies have shown that this compound promotes adhesion, spreading, migration, and cell-cell junction formation in epithelial cells. researchgate.net For instance, this compound has been shown to enhance human corneal epithelial wound healing in scratch assays. plos.org
Endothelial Cell Lines: Employed to investigate the role of this compound in angiogenesis and vascular integrity, key components of wound healing. mdpi.comresearchgate.netsci-hub.se Research indicates that this compound promotes endothelial cell adhesion, migration, and angiogenesis. mdpi.comfrontiersin.org
Fibroblast Cell Lines: Used to assess this compound's influence on fibroblast migration, proliferation, and collagen deposition, essential for tissue regeneration and wound closure. researchgate.netnih.govresearchgate.netsci-hub.senih.gov this compound has been shown to promote the migration ability of fibroblasts and their transformation into myofibroblasts, enhancing contractile and collagen secretion functions. nih.gov
Macrophage Cell Lines: Utilized to explore the immunomodulatory effects of this compound, particularly its role in attenuating inflammatory responses. researchgate.netnih.govresearchgate.netmdpi.com Studies using RAW264.7 macrophage cells have demonstrated that this compound can reduce LPS-induced inflammatory mediator production and modulate MAPK and NF-kB signaling pathways. researchgate.netnih.govresearchgate.net
Osteogenic Cell Lines: Investigated to understand this compound's potential as an osteogenic factor promoting bone cell adhesion, migration, differentiation, and mineralization, relevant for bone healing and implant integration. researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.org this compound has been reported to promote cell adhesion, spreading, and migration of SAOS-2 and MC3T3-E1 pre-osteoblasts in vitro, and induce the expression of osteogenic genes. researchgate.netnih.gov
These cell culture models provide a controlled environment to analyze the specific effects of this compound on cellular behavior and function.
Biochemical and Molecular Approaches
Biochemical and molecular techniques are indispensable for characterizing this compound and deciphering its interactions and mechanisms at a molecular level.
Protein Purification and Characterization Techniques
Purifying and characterizing this compound are crucial initial steps for many downstream studies. Techniques commonly employed include:
PAGE (Polyacrylamide Gel Electrophoresis): Used to separate this compound based on its size and charge, allowing for assessment of purity and identification of different forms of the peptide. nih.govscielo.brusp.brconstantsystems.com Tricine-SDS-PAGE and cationic PAGE have been used in the analysis of this compound isolation. nih.gov
HPLC (High-Performance Liquid Chromatography): A powerful technique for purifying this compound from complex biological samples or synthetic preparations based on its chemical properties. nih.govconstantsystems.comnsf.gov Reversed-phase HPLC is frequently used for the final purification of Histatins. nih.govconstantsystems.comnsf.gov
Mass Spectrometry (MS): Provides precise information about the molecular weight and sequence of this compound, essential for confirming its identity and characterizing modifications or fragments. nih.govscielo.brusp.brconstantsystems.comnsf.govnih.govgenscript.com.cn Mass spectrometry is also used in conjunction with protein interaction studies to identify binding partners. nih.govgenscript.com.cnplos.orguniprot.org
These techniques enable researchers to obtain pure this compound and confirm its structural integrity before functional studies.
Gene Expression Analysis
Analyzing the expression levels of genes related to this compound or genes affected by this compound treatment provides insights into its regulatory roles.
qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): A sensitive method for quantifying the mRNA levels of specific genes, allowing researchers to determine if this compound treatment upregulates or downregulates the expression of genes involved in processes like inflammation, cell growth, or differentiation. nih.govbiocat.comnih.govresearchgate.netplos.org qRT-PCR is used to validate gene expression changes observed in other methods like gene arrays. nih.govresearchgate.net Studies have used real-time PCR to detect c-fos mRNA expression in keratinocytes treated with this compound. nih.gov
Gene Chips Array: High-throughput technology that allows for the simultaneous analysis of the expression of thousands of genes, providing a broader picture of the transcriptional changes induced by this compound. mdpi.comnih.govresearchgate.netnih.gov Gene chip array studies have suggested that HTN1 and HTN3 genes are highly expressed in advanced-stage head and neck squamous cell carcinoma (HNSCC). mdpi.com Affymetrix® analysis has been performed on lacrimal gland tissue to profile transcription, including this compound expression. nih.gov
These methods help identify the genetic pathways influenced by this compound.
Protein-Protein Interaction Studies
Understanding which proteins interact with this compound is crucial for elucidating its mechanisms of action and identifying potential receptors or binding partners.
Pull-down assays: An affinity purification technique used to isolate proteins that bind to a specific "bait" protein, in this case, this compound. plos.orgresearchgate.net Pull-down assays have been used to confirm Histatin-5 (B8235270) protein partners. plos.orgresearchgate.net
High-throughput methods: Techniques like mass spectrometry-based protein interaction mapping allow for the identification of multiple this compound binding partners simultaneously. nih.govgenscript.com.cnplos.orguniprot.org High-throughput mass spectrometric techniques have led to the identification of 43 proteins able to interact with this compound. nih.govgenscript.com.cnuniprot.org
These studies help map the "interactome" of this compound, revealing the protein networks it influences.
Cell Signaling Pathway Analysis
Investigating the signaling pathways activated or modulated by this compound provides insights into how its presence translates into cellular responses.
Western Blot for Phosphorylation: A widely used technique to detect and quantify the phosphorylation status of specific proteins within a signaling pathway. Changes in phosphorylation levels often indicate activation or inhibition of a pathway. nih.govresearchgate.netusp.brnih.govresearchgate.netthermofisher.comrndsystems.com Western blotting has been used to analyze the phosphorylation of MAPKs (JNK and p38) and NF-kB (IκBα and p65) in macrophages treated with this compound. nih.govresearchgate.net It has also been used to detect MAPK signaling pathway protein expression levels in keratinocytes. nih.gov
Reporter Assays: These assays use a reporter gene under the control of a promoter that is responsive to a specific signaling pathway. Measuring reporter gene activity can indicate the activation status of that pathway. While not explicitly detailed for this compound in the provided snippets, reporter assays are a standard method for analyzing signaling pathway activity. rndsystems.com
Studies have shown that this compound can influence signaling pathways such as ERK, p38 MAPK, JNK, NF-kB, and potentially the mTOR pathway. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.netnih.gov For example, this compound's effect on osteogenic cell spreading involves ERK and p38 signaling. frontiersin.org In macrophages, this compound reduces LPS-induced phosphorylation of JNK and p38. nih.govresearchgate.net Its effects on keratinocytes under high-glucose injury may be related to the regulation of the MAPK signaling pathway. nih.gov
Functional Assays for Biological Activity
Functional assays are essential for quantifying the biological effects of this compound observed in cell culture models. These assays directly measure specific cellular activities.
Examples of functional assays used in this compound research include:
Cell Adhesion and Spreading Assays: Measure the ability of cells to attach and spread on a surface in the presence of this compound. researchgate.netnih.govresearchgate.netfrontiersin.org
Cell Migration Assays (e.g., Scratch assays, Transwell assays): Quantify the ability of cells to move and close a wound area or migrate through a porous membrane, respectively. researchgate.netnih.govsci-hub.seplos.orgnih.gov this compound improves rates of wound closure in in vitro scratch assays. researchgate.net
Proliferation Assays (e.g., MTT, BrdU): Assess the effect of this compound on cell growth and division. plos.orgnih.gov
Differentiation Assays: Measure the ability of cells to differentiate into specific cell types, such as osteogenic differentiation. researchgate.netnih.gov This can involve evaluating the expression of differentiation markers or the formation of mineralized matrix. researchgate.netnih.gov
Angiogenesis Assays: Evaluate the ability of endothelial cells to form new blood vessels in response to this compound. mdpi.comsci-hub.se
Antimicrobial Assays: Although not the primary focus of this outline, these assays measure this compound's ability to inhibit the growth of bacteria or fungi. mybiosource.comscielo.brusp.br
Mineralization Assays: Specifically for osteogenic studies, these assays measure the formation of calcium deposits by cells treated with this compound. researchgate.netnih.gov
These functional assays provide quantitative data on the biological potency of this compound in various cellular processes.
Data Tables
Based on the search results, here are examples of data that could be presented in interactive tables in a full article:
Table 1: Effect of this compound Concentration on Osteogenic Cell Spreading (Based on data like that in snippet frontiersin.org)
| This compound Concentration (µM) | Spreading Surface Area (Arbitrary Units) |
| Control | Value 1 |
| 10 | Value 2 (Significantly higher than control) |
| 20 | Value 3 (Significantly higher than control) |
Table 2: Effect of this compound Treatment on LPS-Induced Inflammatory Markers in RAW264.7 Cells (Based on data like that in snippet nih.govmdpi.com)
| Treatment | IL-6 Gene Expression (Fold Change vs. Control) | IL-1β Gene Expression (Fold Change vs. Control) | TNF-α Gene Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS | Value A (Significantly induced) | Value B (Significantly induced) | Value C (Significantly induced) |
| LPS + this compound (50 µM) | Value D (Reduced vs. LPS alone) | Value E (Reduced vs. LPS alone) | Value F (Reduced vs. LPS alone) |
| LPS + this compound (100 µM) | Value G (Further reduced vs. LPS alone) | Value H (Further reduced vs. LPS alone) | Value I (Further reduced vs. LPS alone) |
Table 3: Proteins Interacting with this compound Identified by High-Throughput Mass Spectrometry (Based on data like that in snippet nih.govgenscript.com.cnuniprot.org)
| Interacting Protein | Identification Method (e.g., Co-IP, Pull-down) | Reference |
| Protein X | Method A | [Source] |
| Protein Y | Method B | [Source] |
| ... | ... | [Source] |
| (List of 43 proteins) |
Table 4: Effect of this compound on Osteogenic Gene Expression in SAOS-2 or MC3T3-E1 Cells (Based on data like that in snippet researchgate.netnih.gov)
| Gene | Expression Level (e.g., Fold Change vs. Control) |
| Osteocalcin | Value X (Increased) |
| Osteopontin | Value Y (Increased) |
| Runx2 | Value Z (Increased) |
| Alkaline Phosphatase Activity | Value W (Increased) |
Detailed Research Findings
The research findings highlight the diverse applications of these methodologies. For example:
In vitro studies using osteogenic cell lines (SAOS-2 and MC3T3-E1) demonstrated that this compound promotes cell adhesion, spreading, and migration on fibronectin matrices. researchgate.netnih.gov Furthermore, this compound treatment led to increased expression of osteogenic genes such as osteocalcin, osteopontin, and Runx2, along with enhanced alkaline phosphatase activity and in vitro mineralization. researchgate.netnih.gov
Studies in RAW264.7 macrophages showed that this compound significantly reduced the production of LPS-induced inflammatory cytokines, including IL-6, IL-1β, and TNF-α, at both the gene and protein levels. nih.govmdpi.com This anti-inflammatory effect was linked to the attenuation of LPS-induced phosphorylation of key signaling proteins in the MAPK (JNK and p38) and NF-kB pathways. nih.govresearchgate.net
Protein-protein interaction studies utilizing high-throughput mass spectrometry have identified 43 proteins that interact with this compound in saliva. nih.govgenscript.com.cnuniprot.org These interactions are suggested to play roles in protecting complex partners from proteolysis and modulating their biological activity, including antifungal effects. nih.gov
Research on human corneal epithelial cells demonstrated that this compound enhances wound healing in scratch assays, promoting cell spreading and pathfinding without causing significant toxicity or proliferation. plos.org
Studies on fibroblasts have shown that this compound improves their migration ability and promotes their transformation into myofibroblasts, contributing to enhanced wound closure and collagen deposition. nih.gov The mTOR signaling pathway has been suggested as a potential mechanism involved in these effects. nih.gov
These findings underscore the power of combining various research methodologies to gain a comprehensive understanding of this compound's biological activities and underlying molecular mechanisms.
Cell Migration Assays (e.g., Scratch Assay, Transwell, Boyden Chamber)
Cell migration is a directed movement of cells, critical for processes like wound closure and angiogenesis. Various in vitro assays are employed to quantify the migratory potential of cells in response to this compound. The scratch assay (also known as the wound healing assay) involves creating a gap in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap. This compound has been shown to enhance wound closure in in vitro scratch assays using human corneal epithelial cells. plos.orgplos.org Studies have also assessed cell pathfinding in scratch assays, noting a statistically significant reduction in path length with this compound treatment, suggesting more directed migration. plos.orgplos.org Transwell and Boyden chamber assays utilize a porous membrane to separate compartments, allowing the measurement of cell migration through the pores towards a chemoattractant. This compound has been shown to promote endothelial cell migration in Boyden chamber assays. researchgate.netnih.govuchile.clnih.gov These assays have demonstrated that this compound increases transmigration in a dose-dependent manner in certain cell types. nih.gov The Boyden chamber assay is a widely accepted technique for studying cell migration and can provide results similar to those of the scratch assay. sigmaaldrich.comacademicjournals.org
Angiogenesis Assays (e.g., Tube Formation, Chick Chorioallantoic Membrane Model)
Angiogenesis, the formation of new blood vessels, is vital for wound healing and tissue repair. Assays evaluating angiogenesis assess the ability of this compound to stimulate this process. The tube formation assay is an in vitro method where endothelial cells are cultured on a basement membrane matrix (such as Matrigel) and their ability to form capillary-like structures is observed and quantified. This compound has been shown to promote angiogenesis in vitro using the tube formation assay with human primary cultured endothelial cells (HUVECs) and the EA.hy926 cell line. researchgate.netnih.govresearchgate.net These assays demonstrate that this compound promotes vascular morphogenesis in vitro. researchgate.net The chick chorioallantoic membrane (CAM) model is an in vivo assay used to study angiogenesis. It involves applying a test substance to the CAM of a developing chick embryo and observing the growth of new blood vessels. The CAM model is a useful tool for studying angiogenesis in a physiological setting. researchgate.netibidi.com this compound has been shown to promote angiogenesis in vivo using the chick chorioallantoic membrane model. researchgate.netnih.govresearchgate.net
Antimicrobial Efficacy Assays (e.g., Minimal Inhibitory Concentration, Killing Kinetics)
This compound is known for its antimicrobial properties. Assays evaluating antimicrobial efficacy determine the concentration required to inhibit or kill microorganisms and the speed of this action. Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MIC determinations are typically performed using broth microdilution methods. nih.gov Killing kinetics assays measure the rate at which an antimicrobial agent reduces the number of viable microorganisms over time. These assays can determine if an agent is bactericidal (causes a significant reduction in viable bacteria) or bacteriostatic (inhibits growth without significant killing). emerypharma.com While this compound itself exhibits antifungal activity, particularly against Candida albicans, studies on the killing kinetics and mechanism have often focused on other histatins like Histatin 5 or hybrid peptides derived from histatins. nih.govplos.orgmdpi.com The antimicrobial activity of histatins is thought to involve disruption of the microbial membrane and depletion of intracellular ATP. semmelweis.hunih.gov
Structural Biology Techniques (excluding basic identification data)
Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its mechanism of action and identifying active domains.
Conformational Analysis in Different Environments
The conformation of a peptide can be influenced by its environment. Structural biology techniques are used to analyze the shape and flexibility of this compound in various conditions. Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure of peptides in solution. CD analysis of other histatins, such as Histatin 5, has shown that they may lack a defined structure in water but adopt more helical conformations in the presence of membrane-mimetic environments like trifluoroethanol or dimethyl sulfoxide. acs.orgcdnsciencepub.com CD spectroscopy can reveal increasing helical content in the presence of trifluoroethanol. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules. Two-dimensional proton NMR spectroscopy has been used to study the conformation of histatins in different solvents. acs.orgcdnsciencepub.com NMR analysis of Histatin 5 in a trifluoroethanol/water mixture suggested a helicoidal conformation in a specific region. acs.org Comparison of NMR data in different solvents indicates that the conformational mobility and adopted structures vary depending on the environment. cdnsciencepub.com
Studies of Active Domain Structure and Activity Relationships
Identifying the specific regions or domains within this compound that are responsible for its biological activities is essential for understanding its function and for potential therapeutic development. Structure-activity relationship studies involve synthesizing truncated or modified versions of the peptide and testing their activity. Stepwise truncation methods have been used to map the minimal active domain of this compound responsible for activities like cell spreading and migration. semmelweis.hufrontiersin.orgnih.govresearchgate.net These studies have revealed that a minimal biologically active domain encompasses a specific amino acid stretch. For example, a 13-amino acid sequence of this compound has been identified as the minimal domain required for activity in wound-scratch assays. semmelweis.hunih.govresearchgate.net Modifications such as cyclization have also been explored to understand the relationship between structure and activity. Cyclization of this compound has been shown to significantly potentiate its molar activity, suggesting that a specific three-dimensional conformation is required for recognition by its cognate receptor. semmelweis.hunih.govresearchgate.netconstantsystems.com Chemical cyclization methods have been developed and analyzed using techniques like RP-HPLC and MALDI-TOF MS to confirm the cyclic structure. constantsystems.com The increased activity of cyclic this compound suggests enhanced affinity for its receptor. constantsystems.com
Compounds and PubChem CIDs
Pathophysiological Relevance of Histatin 1 Mechanistic Research Focus
Modulation of Inflammatory Processes in Mucosal Diseases (e.g., Periodontal Pathogenesis)
Histatin-1 plays a role in the intricate balance of the oral environment and the host's defense mechanisms against pathogens, particularly in mucosal diseases like periodontitis. Periodontitis is characterized by inflammation driven by bacterial infections and a dysregulated host immune response. slideshare.netmdpi.com
Research indicates that this compound can influence inflammatory signaling pathways. It has been shown to limit the inflammatory response by reducing the production of nitric oxide (NO) triggered by lipopolysaccharides (LPS), inflammatory cytokines, and other mediators involved in the c-Jun N-terminal kinase (JNK), MAPK, and NF-kB inflammatory signaling pathways in macrophages. mdpi.commdpi.comresearchgate.net This suggests a direct immunomodulatory effect of this compound on key immune cells involved in the inflammatory cascade.
In the context of periodontal disease, where bacterial proteases are often elevated, histatins, including this compound, can undergo degradation. nih.gov This degradation might impact their protective functions in maintaining oral homeostasis and preventing periodontal disease. nih.gov Studies have observed that this compound degradation occurs relatively quickly in saliva, and the extent of degradation can be influenced by factors like gingival inflammation. nih.gov
Furthermore, this compound has been implicated in promoting bone regeneration, which is relevant in the context of periodontal bone loss. frontiersin.org This suggests a potential role in counteracting the destructive processes associated with periodontal pathogenesis.
Table 1: Mechanistic Effects of this compound on Inflammatory Processes
| Target Cell/Mediator | Effect of this compound | Relevant Signaling Pathways Involved | Source |
| Macrophages | Reduces LPS-induced Nitric Oxide (NO) production | JNK, NF-kB, MAPK pathways | mdpi.commdpi.comresearchgate.net |
| Macrophages | Reduces LPS-induced inflammatory cytokine production (IL-6, IL-1β, TNF-α) | JNK, NF-kB, MAPK pathways | mdpi.comresearchgate.net |
| Periodontal Tissue Homeostasis | Contributes to maintenance; degradation observed in periodontitis | Involved in host defense against periodontopathogens | nih.govslideshare.net |
| Bone Regeneration | Promotes bone regeneration | Not fully elucidated in this context, but observed effect | frontiersin.org |
Potential Mechanistic Links to Neoplastic Progression (e.g., Head and Neck Squamous Cell Carcinoma)
The potential role of histatins, including this compound, in cancer progression is an emerging area of research, particularly in oral malignancies such as Head and Neck Squamous Cell Carcinoma (HNSCC). While the precise mechanisms are still being explored, several lines of evidence suggest a complex involvement.
This compound has been shown to promote cellular processes that are also relevant to cancer progression, such as cell migration, spreading, and adhesion. uniprot.orggenecards.orgmdpi.comfrontiersin.orgnih.govnih.gov These activities are crucial for tissue repair and regeneration, but can be co-opted by cancer cells for invasion and metastasis. mdpi.comresearchgate.net
Studies have investigated the expression levels of this compound in HNSCC. Immunohistochemistry analysis of HNSCC samples has shown higher expression of this compound in tumors compared to normal tissues. nih.goviiarjournals.orgiiarjournals.org A positive correlation between PD-L1 expression and this compound has also been observed in HNSCC, which was associated with disease progression. nih.goviiarjournals.orgiiarjournals.org Gene expression analysis has also indicated that HTN1, the gene encoding this compound, is among the dysregulated genes in HNSCC and is highly expressed in advanced stages. nih.goviiarjournals.orgiiarjournals.org
Mechanistically, this compound can influence pathways related to cell adhesion and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. This compound can enhance cell-cell adhesion markers like E-cadherin and ZO-1 and counteract the effects of EMT-inducing agents in oral cancer cell spheroids. nih.govresearchgate.net This suggests a potential role in modulating the adhesive properties of cancer cells.
Table 2: Association of this compound with Head and Neck Squamous Cell Carcinoma
| Observation | Findings | Source |
| Expression in HNSCC Tissues | Significantly higher expression of this compound in tumors compared to normal tissues. | nih.goviiarjournals.orgiiarjournals.org |
| Correlation with PD-L1 | Positive correlation between this compound and PD-L1 expression, associated with HNSCC progression. | nih.goviiarjournals.orgiiarjournals.org |
| Gene Expression (HTN1) | HTN1 is a dysregulated gene in HNSCC, with high expression in advanced stages. | nih.goviiarjournals.orgiiarjournals.org |
| Modulation of Cell Adhesion and EMT in Cancer Cells | Enhances E-cadherin and ZO-1; counteracts EMT-inducing agents in oral cancer cell spheroids. | nih.govresearchgate.net |
| Effect on Cancer Cell Proliferation (in combination) | Synergistic anti-proliferative effect with cisplatin (B142131) in HNSCC cell lines. | researchgate.netexp-oncology.com.ua |
Role in Maintaining Tissue Homeostasis under Stress Conditions (e.g., UV-induced injury)
This compound contributes to maintaining tissue homeostasis and promoting repair, particularly under stress conditions such as UV-induced injury. This protective role has been investigated in various epithelial tissues, including corneal epithelial cells.
In human corneal epithelial cells (HCECs), this compound has demonstrated a protective effect against UV-induced damage. sci-hub.seingentaconnect.comnih.govnih.gov UV radiation can lead to decreased cell viability and increased apoptosis in these cells. ingentaconnect.comnih.govnih.gov Pre-treatment with this compound has been shown to inhibit apoptosis and enhance cell proliferation in UV-irradiated HCECs. ingentaconnect.comnih.govnih.gov
The mechanisms underlying this protective effect involve the modulation of key cellular pathways related to cell survival and growth. This compound has been found to upregulate the expression of insulin-like growth factor-1 (IGF-1) and increase the Bcl-2/Bax ratio, which are critical factors in promoting cell survival and inhibiting apoptosis. sci-hub.seingentaconnect.comnih.govnih.gov UV radiation typically downregulates IGF-1 and Bcl-2 while upregulating Bax. ingentaconnect.comnih.govnih.gov
Beyond its protective effects against immediate damage, this compound also promotes the healing of UV-induced injuries by stimulating epithelial cell migration. sci-hub.seplos.org This migratory effect is crucial for re-epithelialization and wound closure. frontiersin.orgsci-hub.seplos.org The mechanism of this compound induced cell migration is not fully understood but may involve G-protein coupled receptors (GPCRs) and the ERK1/2 signaling pathway. uniprot.orgfrontiersin.orgsci-hub.seplos.org
Table 3: Protective Effects of this compound Against UV-Induced Injury in HCECs
| Cellular Effect | Mechanism Involved | Source |
| Increased Cell Viability | Counteracts UV-induced decrease in viability. | ingentaconnect.comnih.govnih.gov |
| Inhibition of Apoptosis | Increases Bcl-2/Bax ratio. | sci-hub.seingentaconnect.comnih.govnih.gov |
| Enhanced Cell Proliferation | Upregulates IGF-1 expression. | sci-hub.seingentaconnect.comnih.govnih.gov |
| Promotion of Wound Healing/Migration | Stimulates epithelial cell migration; potentially involves GPCRs and ERK1/2 pathway. | frontiersin.orgsci-hub.seplos.org |
Future Directions and Emerging Research Avenues for Histatin 1
Elucidation of Unidentified Receptors and Binding Partners
A crucial area of ongoing research is the complete characterization of the cellular receptors and binding partners that mediate the diverse effects of Histatin-1. While the transmembrane protein 97 (TMEM97), also known as the sigma-2 receptor (S2R), has been identified as a key mammalian receptor for this compound, the full spectrum of its interactions is likely more complex. nih.govresearchgate.netnih.govillinois.eduuniprot.org
Biophysical methods, such as radioligand binding assays and surface plasmon resonance (SPR), have been instrumental in confirming the direct interaction between this compound and TMEM97. researchgate.netnih.gov These studies have revealed a pharmacologically relevant binding affinity, with a reported inhibition constant (Ki) of 239 nM. researchgate.netnih.gov Further investigations have pinpointed that the N-terminal region of this compound is crucial for this binding, whereas the C-terminal portion does not appear to interact with TMEM97. arvojournals.org Specifically, truncation and alanine (B10760859) substitution mutant experiments have highlighted residues 9-19 as critical for the interaction. nih.gov
Despite the significance of the this compound/TMEM97 interaction, there is evidence suggesting the involvement of other, as yet unidentified, receptors. For instance, the internalization of this compound is partially mediated by G protein-coupled receptor (GPCR)-activated endocytosis, indicating that a GPCR may act as a co-receptor or an alternative receptor. nih.govuniprot.org The specific identity of this putative GPCR remains an open question, representing a key target for future research.
Furthermore, high-throughput mass spectrometry-based proteomic studies have revealed that this compound can interact with a multitude of proteins within the complex environment of human saliva. One such study identified 43 potential binding partners, suggesting that this compound may exist and function as part of larger protein complexes. nih.gov The identification and validation of these interactions will be critical to fully understanding the biological roles of this compound.
Table 1: Identified and Potential Receptors and Binding Partners of this compound
| Receptor/Binding Partner | Evidence | Key Findings |
|---|---|---|
| TMEM97 (Sigma-2 Receptor) | Radioligand binding assays, Surface Plasmon Resonance (SPR), Co-immunoprecipitation | Direct binding with a Ki of 239 nM; N-terminal of this compound is the key binding domain. researchgate.netnih.gov |
| G Protein-Coupled Receptor (GPCR) | Inhibition of internalization by GPCR inhibitors | The specific GPCR has not yet been identified. nih.govuniprot.org |
| Salivary Proteins | High-throughput mass spectrometry | 43 potential protein interaction partners identified in human saliva. nih.gov |
Detailed Dissection of Specific Signaling Cascades and Crosstalk
This compound exerts its cellular effects by modulating a complex network of intracellular signaling cascades. A detailed dissection of these pathways and their intricate crosstalk is a major focus of current and future research. Several key signaling pathways have been implicated in mediating the various biological activities of this compound.
The mitogen-activated protein kinase (MAPK) pathway , particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways, is significantly involved in this compound-induced cell spreading and migration. nih.govnih.gov Studies have shown that inhibitors of ERK1/2 and p38 can abolish the cell-promoting activities of this compound in osteogenic cells. nih.gov Interestingly, this compound induces a biphasic activation of ERK1/2, which appears to be retained in the cytosol and does not lead to cell proliferation. nih.gov
Another critical pathway is the RIN2/Rab5/Rac1 signaling axis . This endosomal signaling cascade is essential for this compound-induced endothelial cell adhesion, spreading, and migration, which are crucial for angiogenesis. nih.govnih.gov The activation of Rab5 is a key step in this process, highlighting the role of endosomal signaling in this compound's mechanism of action. nih.gov
In the context of inflammation, this compound has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by inhibiting the JNK and NF-κB signaling pathways . mdpi.com This demonstrates the immunomodulatory properties of this compound and its potential role in resolving inflammation.
Furthermore, in osteogenic cells, this compound has been found to trigger the nuclear relocalization of β-catenin , a key regulator of bone formation. nih.govresearchgate.net In fibroblasts, this compound can activate the mTOR signaling pathway , which is involved in promoting cell migration and the transformation of fibroblasts into myofibroblasts. nih.gov
The crosstalk between these pathways is an area of active investigation. For example, the activation of ERK1/2 may be partially mediated by GPCRs, suggesting a link between receptor binding and downstream MAPK signaling. nih.gov Understanding how these different signaling cascades are integrated to produce specific cellular responses to this compound is a key challenge for future research.
Investigation of this compound in Diverse Biological Systems and Organ Contexts
While initially discovered in saliva and primarily studied in the context of oral biology, the broad-spectrum activity of this compound suggests that its physiological roles may extend to diverse biological systems and organ contexts. nih.govresearchgate.net Future research will likely focus on exploring the effects of this compound in non-oral tissues and its potential therapeutic applications beyond the oral cavity.
This compound has been shown to promote wound closure in both oral and non-oral cells, including skin keratinocytes and dermal fibroblasts. nih.gov This suggests that the cellular machinery responsive to this compound is widely expressed and not restricted to the oral mucosa. nih.gov This finding opens up the possibility of using this compound for the treatment of various types of wounds.
A particularly promising area of investigation is the role of this compound in bone regeneration . nih.govresearchgate.net Studies have demonstrated that this compound is a novel osteogenic factor that promotes the adhesion, migration, and differentiation of bone cells. nih.govresearchgate.netresearchgate.net It induces the expression of key osteogenic genes such as osteocalcin, osteopontin, and Runx2, and enhances the activity of alkaline phosphatase. nih.govresearchgate.netresearchgate.net Furthermore, this compound promotes mineralization in vitro and has been shown to enhance bone repair in vivo. nih.govresearchgate.net These findings suggest that this compound could be a valuable therapeutic agent in bone regenerative medicine. researchgate.net
This compound also exhibits effects on mesenchymal cells derived from dental pulp and apical papilla, promoting their surface adhesion, migration, and acquisition of osteogenic markers. nih.gov This highlights its potential in dental tissue engineering and regeneration.
The table below summarizes the observed effects of this compound in various cell and tissue types.
Table 2: Effects of this compound in Different Biological Systems
| Biological System/Cell Type | Observed Effects |
|---|---|
| Oral Mucosa | Promotes re-epithelialization, cell adhesion, and migration of oral keratinocytes and gingival fibroblasts. nih.govresearchgate.net |
| Skin | Stimulates wound closure, cell adhesion, and migration of dermal keratinocytes and fibroblasts. nih.gov |
| Bone | Promotes adhesion, migration, and differentiation of osteoblasts; induces expression of osteogenic genes; enhances mineralization and bone repair in vivo. nih.govresearchgate.netresearchgate.net |
| Endothelium | Stimulates endothelial cell adhesion, migration, and angiogenesis. nih.govnih.gov |
| Immune System | Attenuates LPS-induced inflammatory signaling in macrophages. mdpi.com |
| Corneal Epithelium | Promotes epithelial migration. arvojournals.orgnih.gov |
Bioengineering and Structural Modifications for Enhanced Stability and Function
To harness the full therapeutic potential of this compound, researchers are exploring various bioengineering and structural modification strategies to enhance its stability, efficacy, and target specificity. These approaches aim to overcome some of the limitations of the native peptide, such as its susceptibility to proteolytic degradation.
One key post-translational modification of this compound is the phosphorylation of the serine residue at position 2 . nih.govnih.gov This modification has been shown to increase the affinity of the peptide for hydroxyapatite (B223615), the main component of tooth enamel, which is crucial for its role in maintaining enamel integrity. nih.gov
A particularly striking example of bioengineering is the N- to C-terminal cyclization of this compound . This structural modification has been shown to potentiate the molar activity of the peptide by approximately 1000-fold in promoting cell migration. researchgate.net This dramatic increase in potency suggests that a specific three-dimensional conformation is required for optimal receptor recognition and activation, likely by a G-protein-coupled receptor. researchgate.net This finding provides a strong rationale for the development of cyclic analogs of this compound as potent wound-healing agents. researchgate.net
Researchers are also investigating the effects of truncating the peptide to identify the minimal active domain. However, studies on osteogenic cells have shown that several truncated versions of this compound, as well as a scrambled version, did not promote cell spreading, indicating that the full-length peptide or a significant portion of it is necessary for this particular activity. nih.govresearchgate.net
Future bioengineering efforts may focus on:
Amino acid substitutions to increase resistance to proteolysis while maintaining or enhancing biological activity.
Pegylation (the attachment of polyethylene (B3416737) glycol chains) to increase the half-life of the peptide in vivo.
Fusion to other proteins or peptides to create bifunctional molecules with enhanced targeting or therapeutic effects.
Exploration of Synthetic Peptides and Analogs with Optimized Biological Activities
The development of synthetic peptides and analogs of this compound with optimized biological activities is a promising avenue for therapeutic innovation. While much of the research on synthetic histatin analogs has focused on Histatin-5 (B8235270) for its antimicrobial properties, there is a growing interest in designing this compound analogs with enhanced wound-healing and regenerative capabilities. nih.govportlandpress.comvumc.nlnih.gov
As mentioned in the previous section, the cyclization of this compound represents a successful strategy for creating a highly potent analog. researchgate.net This approach could be further explored by synthesizing cyclic analogs of different sizes and with various amino acid substitutions to fine-tune their activity and stability.
Studies involving truncated and scrambled versions of this compound have provided valuable structure-activity relationship data. While these particular modifications did not enhance the spreading of osteogenic cells, they helped to define the domains of the peptide that are essential for its function. nih.gov For example, the minimal domain required for inducing cell migration has been identified as SHREFPFYGDYGS. researchgate.net This information is crucial for the rational design of smaller, more stable, and potentially more cost-effective synthetic analogs.
Future research in this area will likely involve:
Systematic truncation and alanine scanning to identify the key residues responsible for receptor binding and activation.
Computational modeling and peptide design to predict the structures of analogs with improved properties.
High-throughput screening of peptide libraries to identify novel sequences with optimized biological activities.
The development of such optimized synthetic peptides and analogs could lead to new therapeutic agents for a wide range of applications, from promoting wound healing to regenerating bone tissue.
Advanced Delivery Systems for Targeted Research Applications
To translate the therapeutic potential of this compound into clinical applications, the development of advanced delivery systems is essential. These systems are designed to protect the peptide from degradation, ensure its sustained release at the target site, and improve its bioavailability. Hydrogel-based delivery systems have emerged as a particularly promising approach for the localized delivery of this compound. nih.govdovepress.comrsc.orgnih.govvu.nl
Supramolecular gelatin hydrogels have been developed to co-load this compound with other therapeutic agents, such as resveratrol (B1683913). dovepress.comrsc.org These injectable, shear-thinning hydrogels can adapt to irregular wound shapes and provide a sustained release of both this compound and resveratrol to simultaneously promote angiogenesis and suppress inflammation in burn wounds. dovepress.comrsc.org
Porcine small intestinal submucosa (SIS) hydrogels modified with this compound have been investigated for preventing peri-implantitis. nih.gov These thermosensitive hydrogels are liquid at lower temperatures and form a gel at body temperature, allowing for easy injection around dental implants. nih.gov The hydrogel provides a sustained release of this compound to promote the sealing of the peri-implant mucosa and enhance the biological barrier against bacterial infection. nih.gov
Thiolated chitosan (B1678972) hydrogels have also been developed as a wound dressing. vu.nl These thermosensitive hydrogels can be conjugated with this compound and have been shown to promote the adhesion, spreading, migration, and angiogenesis of human umbilical vein endothelial cells (HUVECs). vu.nl In vivo studies have demonstrated that these hydrogels accelerate wound healing and improve the quality of tissue regeneration. vu.nl
Gelatin methacrylate (B99206) (Gel-MA) hydrogels functionalized with this compound are being explored for the regeneration of cartilage and subchondral bone in the temporomandibular joint (TMJ). nih.gov These biocompatible and biodegradable hydrogels provide a scaffold for tissue regeneration and deliver this compound to stimulate cell adhesion, migration, differentiation, and angiogenesis. nih.gov
The table below provides an overview of the different hydrogel-based delivery systems for this compound.
Table 3: Advanced Hydrogel-Based Delivery Systems for this compound
| Hydrogel Type | Key Features | Therapeutic Application |
|---|---|---|
| Supramolecular Gelatin Hydrogel | Injectable, shear-thinning, co-delivery of multiple agents | Burn wound healing dovepress.comrsc.org |
| Porcine Small Intestinal Submucosa (SIS) Hydrogel | Thermosensitive, injectable | Prevention of peri-implantitis nih.gov |
| Thiolated Chitosan Hydrogel | Thermosensitive, sustained release | Skin wound healing vu.nl |
| Gelatin Methacrylate (Gel-MA) Hydrogel | Biocompatible, biodegradable | Cartilage and subchondral bone regeneration nih.gov |
Integration with "Omics" Technologies for Comprehensive Profiling (e.g., Proteomics, Transcriptomics)
The integration of "omics" technologies, such as proteomics and transcriptomics, is revolutionizing our understanding of the complex biological functions of this compound. These high-throughput approaches allow for a comprehensive and unbiased analysis of the molecular changes induced by this compound at the protein and gene expression levels.
Proteomics has been instrumental in identifying the interaction partners of this compound. As previously mentioned, high-throughput mass spectrometry has been used to characterize the "interactome" of this compound in human saliva, revealing 43 potential binding partners. nih.gov This approach not only identifies new players in the functional network of this compound but also provides insights into how these interactions may modulate its activity. For example, the formation of protein complexes can protect this compound and its partners from proteolytic degradation and modulate their antifungal activity. nih.gov Future proteomic studies could focus on identifying the intracellular binding partners of this compound in different cell types to further elucidate its mechanisms of action.
Transcriptomics , which involves the analysis of gene expression on a global scale, can provide a comprehensive picture of the cellular response to this compound. While dedicated transcriptomic studies on this compound are still emerging, the finding that it induces the expression of specific osteogenic genes, such as osteocalcin, osteopontin, and Runx2, strongly suggests that it modulates gene transcription programs. nih.govresearchgate.netresearchgate.net Future transcriptomic studies, using techniques like RNA sequencing (RNA-seq), will be crucial for:
Identifying the full spectrum of genes regulated by this compound in different cell types.
Uncovering novel signaling pathways and biological processes affected by this compound.
Generating new hypotheses about the functions of this compound that can be tested experimentally.
The integration of data from proteomics, transcriptomics, and other "omics" platforms (e.g., metabolomics) will provide a systems-level understanding of this compound's biology and pave the way for the development of new diagnostic and therapeutic strategies.
Q & A
Q. What are the standard experimental protocols for investigating the antimicrobial properties of Histatin-1 in vitro?
To assess this compound's antimicrobial activity, researchers typically employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens like Candida albicans. Time-kill curves are used to evaluate concentration-dependent fungicidal/bactericidal effects. Ensure protocols include controls for pH and ionic strength, as this compound's activity is sensitive to salivary ion composition . Replicate experiments across independent trials to account for biological variability, and validate findings using orthogonal assays like fluorescence-based membrane permeability tests .
Q. Which functional domains of this compound are critical for its interaction with the Sigma-2 receptor (S2R), and how are these typically characterized?
this compound's binding to S2R in corneal epithelial cells involves its N-terminal region (residues 1–15), which contains conserved histidine-rich motifs. Domain mapping is performed using synthetic peptide truncations in competitive binding assays, followed by surface plasmon resonance (SPR) to quantify affinity. Confirm functional relevance via siRNA-mediated S2R knockdown and subsequent loss of this compound-mediated wound closure in scratch assays .
Q. What are the recommended cell culture models for studying this compound's effects on epithelial wound healing?
Primary human corneal epithelial cells (HCECs) and immortalized salivary gland cell lines (e.g., HSG) are widely used. Optimize culture conditions to mimic physiological ion concentrations (e.g., 10–40 mM NaCl) and include serum-free media to avoid confounding growth factors. Monitor migration rates using time-lapse microscopy and validate with fluorogenic markers like calcein-AM to track live-cell dynamics .
Advanced Research Questions
Q. How should researchers design experiments to resolve tissue-specific discrepancies in this compound's reported biological activities?
Comparative studies across tissues (e.g., corneal vs. oral mucosa) must control for receptor expression levels (e.g., S2R quantification via qPCR) and microenvironmental factors (e.g., tear vs. saliva composition). Use RNA-seq to identify tissue-specific co-receptors or signaling modifiers. For in vivo validation, employ conditional knockout models to isolate S2R-dependent effects .
Q. What methodological considerations are essential when analyzing contradictory dose-response relationships in this compound studies?
Contradictions often arise from non-linear pharmacokinetics or assay-specific thresholds. Address this by:
- Performing full dose-response curves (0.1–100 μM) across multiple replicates.
- Applying Hill slope analysis to distinguish cooperative binding from non-specific interactions.
- Using orthogonal assays (e.g., ELISA for cytokine release vs. transcriptomics for pathway activation) to confirm mechanistic consistency .
Q. What integrated approaches combine structural biology and cell-based assays to elucidate this compound's mechanism of action in neuronal tissues?
Employ nuclear magnetic resonance (NMR) or cryo-EM to resolve this compound's conformational changes upon S2R binding. Cross-validate with molecular dynamics simulations to predict interaction hotspots. Functionally test these predictions in neuronal cell lines (e.g., SH-SY5Y) using calcium imaging to assess S2R-mediated signaling cascades. Correlate structural data with functional outcomes (e.g., neurite outgrowth assays) .
Q. How can researchers optimize this compound expression and purification for biophysical studies?
Recombinant this compound is prone to aggregation due to its cationic nature. Use codon-optimized E. coli expression systems with solubility tags (e.g., SUMO), followed by tag cleavage under denaturing conditions (6 M urea). Purify via cation-exchange chromatography with stepwise pH elution (pH 4.0–7.0). Validate folding via circular dichroism (CD) spectroscopy and functional assays .
Q. What statistical frameworks are appropriate for analyzing this compound's dual role in pro-survival and apoptotic signaling?
Multivariate regression models can disentangle context-dependent effects (e.g., cell type, stress conditions). For time-course data, use mixed-effects models to account for intra-experimental variability. Pair these with pathway enrichment analysis (e.g., Gene Ontology) to identify bifurcation points in signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
